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Compound of Interest

Compound Name: l-Gatifloxacin-d4

Cat. No.: B12370853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of L-
Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic,

Gatifloxacin. The data presented is primarily based on studies of Gatifloxacin, with the

reasonable scientific assumption that the deuterated form exhibits comparable

physicochemical properties. This document is intended to serve as a valuable resource for

professionals in drug development and research, offering critical data for formulation, analytical

method development, and stability-indicating assays.

Core Executive Summary
L-Gatifloxacin-d4, as with its non-deuterated counterpart, demonstrates varied solubility

across a range of solvents. It is sparingly soluble in aqueous buffers but shows enhanced

solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide

(DMSO).[1] The solubility is pH-dependent, a crucial factor for consideration in formulation

development.[2] Stability studies reveal that L-Gatifloxacin-d4 is susceptible to degradation

under certain conditions, including exposure to light and hydrolysis at low pH.[3][4] Optimal

stability in aqueous solutions is observed around pH 6.0.[3]

Solubility Data
The solubility of a drug substance is a critical parameter that influences its bioavailability and

the feasibility of various dosage forms. The following tables summarize the quantitative
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solubility data for Gatifloxacin in a variety of solvents.

Table 1: Solubility of Gatifloxacin in Organic Solvents

Solvent Solubility (mg/mL)
Solubility (mole fraction, x
10³) at 298.15 K

Dimethylformamide (DMF) ~10 5.657

Dimethyl sulfoxide (DMSO) ~1 -

Ethyl Acetate - 6.789

Butanone - 3.488

Acetonitrile - 2.811

n-Butanol - 2.246

Acetone - 1.766

1,4-Dioxane - 1.288

n-Propanol - 0.922

Ethanol Slightly soluble 0.698

Methanol - 0.531

Isopropanol - 0.401

Toluene - 0.261

Acetic Acid Freely soluble -

Oleic Acid 155.0 ± 0.3 mg/mL -

Precirol® ATO 5 80.0 ± 1.3 mg/g -

Geleol™ 53.0 ± 1.6 mg/g -

Table 2: Solubility of Gatifloxacin in Aqueous Systems
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Solvent System Solubility

Water Slightly soluble, pH-dependent

1:1 solution of DMF:PBS (pH 7.2) ~0.5 mg/mL

Aqueous Buffers Sparingly soluble

At pH 4 60 mg/mL

Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is paramount for ensuring its

safety and efficacy. Gatifloxacin has been shown to degrade under specific environmental

conditions.

Table 3: Stability of Gatifloxacin under Various Conditions
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Condition Observation

pH
Undergoes hydrolysis at low pH. Optimum

stability is at pH 6.0.

Light Exposure

Significant degradation occurs upon exposure to

light. A 10% loss of potency was observed after

10 months of light exposure at room

temperature.

Aqueous Solution
It is recommended not to store aqueous

solutions for more than one day.

Buffers

The type of buffer significantly affects the rate of

hydrolysis, especially at low pH. Phosphate

buffer provides optimal stability. The rate of

hydrolysis increases with an increase in the

concentration of the phosphate buffer.

Ionic Strength
The rate of hydrolysis increases as the ionic

strength of the solution increases.

Temperature
In a solid state, it is stable for at least 4 years

when stored at -20°C.

Forced Degradation
Gatifloxacin degrades under acidic, basic,

oxidative, and photolytic stress conditions.

Experimental Protocols
Detailed methodologies are essential for the replication of experimental results and for the

development of new analytical methods.

Protocol 1: Determination of Equilibrium Solubility
This protocol is based on the isothermal saturation method.

Preparation of Saturated Solutions: An excess amount of L-Gatifloxacin-d4 is added to a

series of vials, each containing a different solvent.
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Equilibration: The vials are sealed and agitated in a constant temperature water bath for a

predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle.

An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane

filter (e.g., 0.45 µm) to remove any undissolved solid.

Quantification: The concentration of L-Gatifloxacin-d4 in the filtrate is determined using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

Data Analysis: The solubility is expressed in terms of mass/volume (e.g., mg/mL) or as a

mole fraction.

Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of L-Gatifloxacin-d4.

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically

employed. The mobile phase is a mixture of a buffer (e.g., phosphate buffer) and an organic

modifier (e.g., acetonitrile) at a specific ratio and pH.

Standard and Sample Preparation: A stock solution of L-Gatifloxacin-d4 is prepared in a

suitable solvent. Working standard solutions are prepared by diluting the stock solution with

the mobile phase. Samples from stability studies are diluted to fall within the calibration

range.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, L-
Gatifloxacin-d4 is subjected to stress conditions, including:

Acid Hydrolysis: Treatment with an acid (e.g., 1N HCl) at an elevated temperature.

Base Hydrolysis: Treatment with a base (e.g., 1N NaOH) at an elevated temperature.

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room

temperature.

Thermal Degradation: Exposure of the solid drug to dry heat.
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Photolytic Degradation: Exposure of the drug solution to UV light.

Analysis: The stressed samples are injected into the HPLC system, and the chromatograms

are recorded.

Data Evaluation: The method is considered stability-indicating if the degradation products are

well-resolved from the parent drug peak. The percentage of degradation can be calculated

by comparing the peak area of the parent drug in the stressed sample to that of an

unstressed standard.

Visualizations
Experimental Workflow for Solubility and Stability
Testing
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Click to download full resolution via product page

Caption: Workflow for solubility and stability analysis.

Degradation Pathways of Gatifloxacin
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Caption: Key degradation pathways for Gatifloxacin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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